molecular formula C10H9N B12981716 4-(Prop-1-EN-2-YL)benzonitrile CAS No. 19956-03-7

4-(Prop-1-EN-2-YL)benzonitrile

Cat. No.: B12981716
CAS No.: 19956-03-7
M. Wt: 143.18 g/mol
InChI Key: OYNOBUFGHAZWKN-UHFFFAOYSA-N
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Description

4-(Prop-1-EN-2-YL)benzonitrile is an organic compound with the molecular formula C10H9N It is characterized by the presence of a benzonitrile group attached to a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-EN-2-YL)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzyl cyanide with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-EN-2-YL)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Prop-1-EN-2-YL)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Prop-1-EN-2-YL)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the prop-1-en-2-yl group can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-1-EN-2-YL)benzonitrile is unique due to its specific prop-1-en-2-yl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

19956-03-7

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

4-prop-1-en-2-ylbenzonitrile

InChI

InChI=1S/C10H9N/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6H,1H2,2H3

InChI Key

OYNOBUFGHAZWKN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)C#N

Origin of Product

United States

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